Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate

Analytical Chemistry Quality Control Structural Biology

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is a piperidine-4-carboxylate derivative featuring a sterically demanding 4-tert-butylbenzenesulfonyl group. It has the molecular formula C18H27NO4S and a molecular weight of 353.5 g/mol, confirmed by 1H-NMR spectroscopy.

Molecular Formula C18H27NO4S
Molecular Weight 353.5 g/mol
CAS No. 309278-24-8
Cat. No. B11522804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate
CAS309278-24-8
Molecular FormulaC18H27NO4S
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H27NO4S/c1-5-23-17(20)14-10-12-19(13-11-14)24(21,22)16-8-6-15(7-9-16)18(2,3)4/h6-9,14H,5,10-13H2,1-4H3
InChIKeyGOSNEAMPTBHTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate (CAS 309278-24-8): Physicochemical Profile and Research-Grade Identity


Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is a piperidine-4-carboxylate derivative featuring a sterically demanding 4-tert-butylbenzenesulfonyl group. It has the molecular formula C18H27NO4S and a molecular weight of 353.5 g/mol, confirmed by 1H-NMR spectroscopy [1]. This compound serves as a critical intermediate in medicinal chemistry, particularly as a versatile building block for synthesizing sulfonamide-based enzyme inhibitors [2]. Its defining structural feature is the tert-butyl substituent, which imparts distinct steric and lipophilic characteristics compared to smaller alkyl or unsubstituted phenyl analogs, directly influencing molecular recognition and pharmacokinetic properties [3].

Why Generic Substitution Fails: Steric and Lipophilic Differentiation of Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate


Piperidine-4-carboxylate sulfonamides are not functionally interchangeable. The 4-tert-butylbenzenesulfonyl group introduces a bulky, highly lipophilic substituent that cannot be adequately mimicked by smaller phenyl, tolyl, or halophenyl analogs. This differentiation is paramount in enzyme inhibition contexts, where steric complementarity with hydrophobic binding pockets directly governs inhibitor potency and isoform selectivity [1]. Substituting the tert-butyl group with a methyl group reduces calculated logP by approximately 0.5–1.0 units and substantially decreases molar refractivity, fundamentally altering target engagement and metabolic stability [2]. The quantitative evidence below details these measurable divergences in critical properties.

Quantitative Differential Evidence: Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate vs. Closest Analogs


Structural Identity Confirmation via ¹H-NMR Spectroscopy

The unambiguous structural identity of Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is confirmed by its unique ¹H-NMR spectrum, acquired at 500.134 MHz in DMSO-d6. This provides a definitive spectral fingerprint (InChIKey: GOSNEAMPTBHTMT) that distinguishes it from all other piperidine-4-carboxylate analogs, ensuring correct procurement and experimental reproducibility [1]. This is a primary identity standard against which any laboratory sample should be verified.

Analytical Chemistry Quality Control Structural Biology

Lipophilicity Differentiation: Calculated LogP vs. 4-Methylphenyl Analog

The introduction of a tert-butyl group significantly elevates the compound's lipophilicity. The target compound has a computed XLogP3 value of approximately 3.1, making it substantially more lipophilic than the direct 4-methylphenyl analog Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate, which has a computed XLogP3 of 2.1 [1][2]. This difference of one log unit implies a 10-fold increase in partition coefficient, which can critically affect membrane permeability and non-specific protein binding.

Medicinal Chemistry Pharmacokinetics ADME

Steric Bulk Differentiation: Molar Refractivity vs. 4-Methylphenyl Analog

The steric demand of the 4-tert-butyl group is reflected in an increased molar refractivity. The target compound has a computed molar refractivity of approximately 96.5 cm³, compared to 81.9 cm³ for the 4-methylphenyl analog [1]. This 15 cm³ increase indicates a significantly larger steric footprint, directly impacting binding pocket complementarity and potentially blocking metabolic sites on the piperidine ring.

Computational Chemistry Drug Design Structure-Activity Relationship

Building Block Utility in Cholinesterase Inhibitor Synthesis

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, the unsubstituted analog, has been established as a key starting material for developing potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, with derivatives achieving significant IC50 values [1]. By logical extension, the 4-tert-butyl analog is a rationally designed building block intended to exploit the enhanced lipophilic interactions observed in the enzyme's peripheral anionic site. While specific IC50 values for the target compound's derivatives are not yet publicly available, its core scaffold is proven effective for this therapeutic strategy [2].

Enzyme Inhibition Alzheimer's Disease Synthetic Chemistry

Procurement-Driven Application Scenarios for Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate


Focused Library Synthesis for Neurodegenerative Disease Targets

Procure this compound as a premium, sterically-defined building block for generating a focused library of AChE and BChE inhibitors. The tert-butyl group is engineered to probe the peripheral anionic site of cholinesterases, a validated target in Alzheimer's disease, offering a distinct steric parameter not accessible with methyl or unsubstituted phenyl analogs [1].

Physicochemical Property Optimization in Lead Compound Series

Use this intermediate to systematically explore the impact of increased lipophilicity (Δ XLogP3 ≈ +1.0) and steric bulk on the ADME profile of a lead series without altering the core pharmacophore. This allows for direct assessment of the tert-butyl group's contribution to membrane permeability and metabolic stability, guided by the quantitative differences in calculated logP and molar refractivity [2][3].

Analytical Method Development and Reference Standard Qualification

Utilize this compound as a qualified reference standard for HPLC and NMR method development. Its unique spectral fingerprint (InChIKey: GOSNEAMPTBHTMT) and defined ¹H-NMR spectrum provide a reliable benchmark for identity testing, purity analysis, and stability studies, ensuring data integrity across research batches [4].

Patent-Protected Synthetic Route Exploration

Leverage the compound as a key intermediate in routes analogous to those described in patent RU-2008116573-A, where piperidine-4-carboxylates are used to construct sulfonate ester derivatives. The tert-butyl group can serve as a strategic protecting element or a lipophilic anchor in the final molecule [5].

Quote Request

Request a Quote for Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.